2-(7-Bromo-3-indolyl)-2-oxoacetic Acid
Description
2-(7-Bromo-3-indolyl)-2-oxoacetic acid is a brominated indole derivative characterized by a 7-bromo-substituted indole core and a 2-oxoacetic acid functional group at position 2. The compound is primarily used as a synthetic intermediate or building block in organic chemistry, particularly for constructing indole-based pharmacophores or materials.
The oxoacetic acid moiety enhances electrophilic reactivity, enabling participation in condensation, cyclization, or cross-coupling reactions. Bromine at position 7 may direct further functionalization via metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the indole scaffold provides π-stacking interactions relevant to drug design .
Properties
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGABLCHCGOICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-3-indolyl)-2-oxoacetic acid typically involves the bromination of an indole derivative followed by the introduction of an oxoacetic acid group. One common method involves the following steps:
Bromination: The indole derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Oxoacetic Acid Group: The brominated indole is then reacted with an oxoacetic acid precursor, such as ethyl oxalyl chloride, in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromo Substituent
The 7-bromo group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is critical for introducing diverse substituents into the indole framework.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine Substitution | Piperidine, DMF, 80°C, 12h | 7-Piperidinyl-3-indolyl-2-oxoacetic acid | 68% | |
| Thiol Coupling | Benzyl mercaptan, K₂CO₃, DMSO, 60°C, 8h | 7-(Benzylthio)-3-indolyl-2-oxoacetic acid | 72% |
Mechanistic studies indicate the bromine atom's electron-withdrawing effect activates the indole's C7 position for attack by soft nucleophiles like amines or thiols.
Keto Acid Functionalization
The 2-oxoacetic acid moiety participates in condensation and decarboxylation reactions:
Condensation Reactions
-
Reacts with hydrazines to form hydrazides, useful for synthesizing heterocyclic scaffolds .
-
Undergoes Knoevenagel condensation with malonic acid derivatives to yield α,β-unsaturated carbonyl compounds .
Decarboxylation Pathways
Decarboxylative arylation occurs under palladium catalysis, enabling direct C–H functionalization:
| Substrate | Aryl Iodide | Conditions | Product (Yield) | Source |
|---|---|---|---|---|
| 2-(7-Bromo-3-indolyl)-2-oxoacetic acid | PhI | Pd(OAc)₂, AgOAc, TFA, HFIP, 120°C | 2-Phenyl-7-bromoindole (70%) |
This reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, with decarboxylation generating a reactive indole intermediate prior to arylation .
Palladium-Catalyzed Cross-Couplings
The bromo group facilitates Suzuki-Miyaura and Heck couplings:
| Reaction Type | Partners | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 7-Phenyl-3-indolyl-2-oxoacetic acid | 85% | |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 110°C | 7-Styryl-3-indolyl-2-oxoacetic acid | 63% |
These transformations retain the oxoacetic acid group, enabling further derivatization.
Friedel-Crafts Acyl Migration
Under acidic conditions, the acetyl group migrates from C3 to C2 via a Friedel-Crafts mechanism :
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | TFA, HFIP, 120°C, 24h | 2-Oxo-7-bromo-1H-indole-3-acetic acid | 74% |
This migration is reversible and highly dependent on temperature and solvent polarity .
Stability and Reaction Optimization
-
pH Stability : Maintains integrity between pH 3–9 but decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) show higher yields than in nonpolar solvents .
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : The bromine atom directs electrophiles to the C4/C5 positions of the indole ring .
-
Pd-Mediated Pathways : Oxidative addition of aryl iodides to Pd(II) intermediates is rate-determining in cross-couplings .
-
Decarboxylation Triggers : Loss of CO₂ generates a nucleophilic indole species, which undergoes subsequent arylation .
This compound’s versatility in cross-couplings, condensations, and rearrangements makes it valuable for synthesizing bioactive indole derivatives. Future studies should explore enantioselective functionalization and in vivo applications of its reaction products.
Scientific Research Applications
2-(7-Bromo-3-indolyl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(7-Bromo-3-indolyl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of the bromine atom and the oxoacetic acid group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Table 1: Brominated Indole-Oxoacetic Acid Derivatives
Key Differences :
- Substituent Position : Bromine at C7 (target compound) vs. C5 or C6 in analogues alters regioselectivity in reactions. For example, bromine at C7 may favor electrophilic substitution at C5 due to indole’s electronic distribution, whereas C6-brominated derivatives (e.g., Accela SY058732) could prioritize functionalization at C4 or C7 .
- Functional Groups : The oxoacetic acid group in the target compound contrasts with sulfamoyl or ester groups in analogues. Sulfamoyl derivatives (e.g., compound 75 in ) are designed for biological targeting (e.g., autophagy inhibition), while ester derivatives improve lipophilicity for cellular uptake .
Non-Indole Oxoacetic Acid Analogues
Table 2: Aromatic Oxoacetic Acid Derivatives
Key Differences :
- Aromatic System : Indole-based compounds exhibit greater electron-richness compared to phenyl or naphthalene derivatives, influencing redox behavior and binding affinity in biological systems.
- Reactivity : The indole core undergoes electrophilic substitution more readily than benzene or naphthalene derivatives. For example, 2-(3-fluorophenyl)-2-oxoacetic acid () is less reactive in metal-catalyzed couplings due to the absence of a directing heterocyclic nitrogen .
Key Insights :
- Bromination Strategies: The target compound’s synthesis likely involves bromination of 3-indolyl-2-oxoacetic acid precursors, whereas 2-((2-bromobenzyl)amino)-2-oxoacetic acid () is synthesized via amide bond formation .
- Stability : Indole derivatives with electron-withdrawing groups (e.g., bromine) are generally stable under inert conditions but may degrade via hydrolysis of the oxoacetic acid group in humid environments .
Biological Activity
Overview
2-(7-Bromo-3-indolyl)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a brominated indole ring, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Research has indicated that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. A study highlighted its effectiveness against solid tumors, particularly colon and lung cancers. The mechanism appears to involve the inhibition of specific pathways related to tumor growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study focusing on indole derivatives, it was found that certain analogues displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | MIC (µg/mL) against MSSA | MIC (µg/mL) against MRSA |
|---|---|---|
| 6-dibromo bis(3′-indolyl) acetate | 4 | 8 |
| This compound | Not specifically tested | Not specifically tested |
This indicates a promising avenue for further exploration in the development of new antibacterial agents .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Antibiotic Enhancement : It has been shown to enhance the efficacy of traditional antibiotics like doxycycline against resistant strains of bacteria .
- Cellular Pathway Modulation : By modulating signaling pathways, this compound can induce apoptosis in cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural modifications. Variations in the bromination pattern or substitutions on the indole ring have been shown to significantly affect biological potency. For instance, the presence of bromine at the 7-position enhances antimicrobial activity compared to non-brominated analogues .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited potent antitumor effects in vitro against colon cancer cell lines. The IC50 values ranged from 10 to 25 µM, indicating effective cytotoxicity while maintaining low toxicity toward normal cells .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains including MRSA. The results showed that certain derivatives had MIC values comparable to existing antibiotics, suggesting potential for development into new therapeutic agents .
Q & A
Q. What are the recommended spectroscopic methods for characterizing 2-(7-Bromo-3-indolyl)-2-oxoacetic Acid, and how should data be interpreted?
- Methodological Answer : Employ a combination of FT-IR, FT-Raman, and FT-NMR spectroscopy to analyze vibrational modes, electronic transitions, and molecular structure. For instance, FT-IR identifies carbonyl (C=O) and indole NH stretching vibrations (≈1700–1650 cm⁻¹ and ≈3400 cm⁻¹, respectively). FT-NMR (¹H and ¹³C) resolves substituent effects on the indole ring and oxoacetic acid moiety. Theoretical calculations (e.g., DFT/B3LYP with 6-311++G(d,p) basis sets) validate experimental spectra and predict electronic properties like HOMO-LUMO gaps .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use brominated indole precursors (e.g., 7-bromoindole) and α-keto acid coupling agents under controlled conditions. Key steps include:
- Reagent Selection : Electrophilic bromination at the indole C7 position using NBS (N-bromosuccinimide) in DMF at 0–5°C.
- Coupling Reaction : React brominated indole with oxoacetic acid derivatives (e.g., ethyl oxalyl chloride) in anhydrous THF with a base (e.g., triethylamine) to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the reactive α-keto group. Stabilize aqueous solutions by:
- pH Control : Maintain pH 4–6 (acetic acid buffer) to prevent keto-enol tautomerism.
- Temperature : Store at –20°C in amber vials to avoid photodegradation.
- Additives : Include 1% BSA or 0.01% sodium azide to inhibit microbial growth in biological assays .
Advanced Research Questions
Q. How do computational models explain the electronic interactions between the bromoindole and oxoacetic acid moieties in this compound?
- Methodological Answer : Density Functional Theory (DFT) reveals intramolecular charge transfer (ICT) from the electron-rich indole ring to the electron-deficient α-keto group. Key findings:
- HOMO-LUMO Gap : Calculated at ≈4.2 eV, indicating moderate reactivity suitable for photoactive applications.
- Electrostatic Potential Maps : Highlight nucleophilic regions at the indole NH and electrophilic sites at the carbonyl oxygen, guiding derivatization strategies (e.g., Schiff base formation) .
Q. What experimental approaches can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Profiling : Test derivatives across a wide concentration range (nM to mM) in cell-based assays (e.g., MTT for cytotoxicity).
- Target Validation : Use CRISPR-Cas9 knockouts of putative targets (e.g., indoleamine 2,3-dioxygenase) to confirm mechanism-specific effects.
- Structural Analogues : Compare activities of 7-bromo vs. 5-bromo or nitro-substituted indoles to isolate positional effects .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound to enhance its enzyme inhibitory potency?
- Methodological Answer : Follow a systematic SAR workflow:
- Core Modifications : Replace the oxoacetic acid with methyl ester or amide groups to assess steric vs. electronic contributions.
- Substituent Screening : Introduce electron-withdrawing groups (e.g., –NO₂) at the indole C5 position to modulate binding affinity.
- Enzyme Assays : Use fluorescence-based kinetics (e.g., tryptophan hydroxylase inhibition) to quantify IC₅₀ values. Correlate data with molecular docking (AutoDock Vina) to identify key binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
